![molecular formula C10H12BrN B121579 3-[(4-溴苯基)甲基]氮杂环丁烷 CAS No. 937616-34-7](/img/structure/B121579.png)

3-[(4-溴苯基)甲基]氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

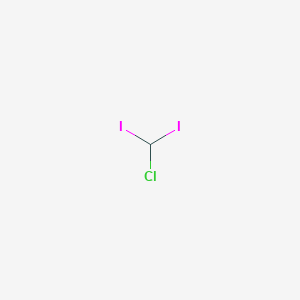

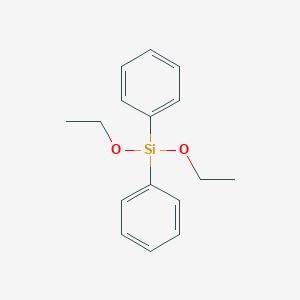

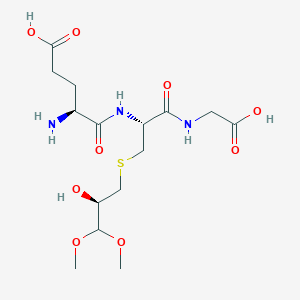

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered interest in the field of drug discovery due to their unique structural properties and potential biological activity. The compound "3-[(4-Bromophenyl)methyl]azetidine" is a derivative of azetidine with a bromophenyl group attached to the azetidine ring. This structure is of particular interest as it can serve as a building block for the synthesis of more complex molecules with potential pharmacological applications.

Synthesis Analysis

The synthesis of azetidine derivatives, including those with bromophenyl substituents, often involves cyclization reactions and the use of protected intermediates. For example, the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres, which are structurally related to "3-[(4-Bromophenyl)methyl]azetidine," includes a key cyclization step of N-protected intermediates . Similarly, the synthesis of 3-bromo-3-ethylazetidines, which are also related to the target compound, demonstrates the utility of bromo-substituted azetidines as precursors for the preparation of various functionalized azetidines .

Molecular Structure Analysis

X-ray diffraction studies are a common method for analyzing the molecular structure of azetidine derivatives. These studies can reveal the conformational flexibility and geometric parameters of the compounds, which are crucial for understanding their potential interactions with biological targets. For instance, the X-ray structural investigation of azetidinone derivatives has provided detailed insights into their solid-state structure, which can be compared with structures obtained from NMR studies in solution .

Chemical Reactions Analysis

Azetidine derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and incorporation into larger molecules. The transformation of bromo-substituted azetidines into different functional groups, such as alkoxy, aryloxy, acetoxy, hydroxy, cyano, carbamoyl, and amino groups, has been demonstrated, showcasing the versatility of these compounds in synthetic chemistry . Additionally, the synthesis of amino azetidine derivatives from bromomethyl azetidines involves amination and bromination steps, further illustrating the reactivity of these heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of a bromophenyl group in "3-[(4-Bromophenyl)methyl]azetidine" would likely affect these properties, making it a distinct compound within the azetidine family. The introduction of substituents on the azetidine ring can also lead to the formation of isomers with different physical properties, as seen in the synthesis of azetidinone isomers .

科学研究应用

DNA 甲基化和基因表达调控

类似于“3-[(4-溴苯基)甲基]氮杂环丁烷”的化合物可能通过 DNA 甲基化在表观遗传调控中发挥作用,影响基因表达。例如,5-氮杂-2'-脱氧胞苷(地西他滨)是一种核苷类似物,用于通过启动子去甲基化激活甲基化和沉默的基因,展示了化合物和遗传调控之间的复杂相互作用 (R. S. Seelan 等人,2018)。此示例突出了类似“3-[(4-溴苯基)甲基]氮杂环丁烷”的化合物在基因表达机制研究和针对表观遗传修饰的治疗应用中发挥作用的潜力。

生物活性化合物合成

化学合成研究可以提供创建生物活性化合物的方法,这在药物开发和材料科学中至关重要。从相关前体中实际合成“2-氟-4-溴联苯”展示了创新合成路线在生产具有特定所需性质的化合物(用于研究或治疗用途)中的重要性 (邱亚男等人,2009)。此方法可能适用于制备“3-[(4-溴苯基)甲基]氮杂环丁烷”的合成策略,从而使其有可能用于各种科学应用。

表观遗传治疗

具有与“3-[(4-溴苯基)甲基]氮杂环丁烷”类似机制的化合物可能有助于表观遗传治疗研究,尤其是在癌症治疗领域。例如,DNA 甲基转移酶抑制剂已显示出在修饰异常 DNA 甲基化模式方面很有前景,提供了一种可逆的方式来调节基因表达并抵消肿瘤生长 (徐攀等人,2016)。了解此类化合物对 DNA 甲基化的影响可能会揭示“3-[(4-溴苯基)甲基]氮杂环丁烷”在表观遗传治疗领域中的潜在研究应用。

作用机制

Target of Action

This compound is a biochemical used in proteomics research

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

As a biochemical used in proteomics research

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence its action .

安全和危害

未来方向

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They have been used as motifs in drug discovery, polymerization, and chiral templates . The future directions of “3-[(4-Bromophenyl)methyl]azetidine” and similar compounds will likely continue to focus on these areas, with a particular emphasis on the most recent advances, trends, and future directions .

属性

IUPAC Name |

3-[(4-bromophenyl)methyl]azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUIUKWOZNTNCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588368 |

Source

|

| Record name | 3-[(4-Bromophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Bromophenyl)methyl]azetidine | |

CAS RN |

937616-34-7 |

Source

|

| Record name | 3-[(4-Bromophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[[4-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamothioylamino]phenyl]methyl]-3-[(3E)-3-hydroxyimino-2-methylbutan-2-yl]azanidylpropyl]-[(3Z)-2-methyl-3-oxidoiminobutan-2-yl]azanide;oxo(99Tc)technetium-99(3+)](/img/structure/B121497.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)

![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)